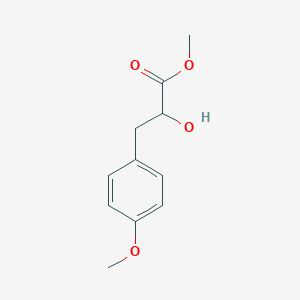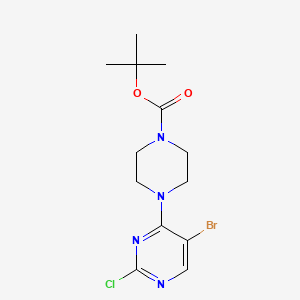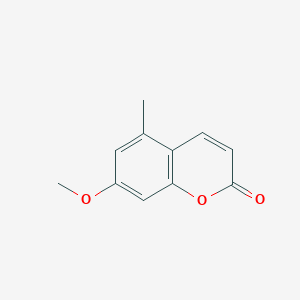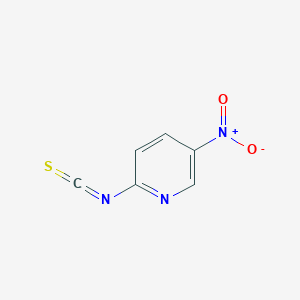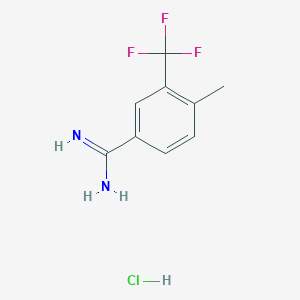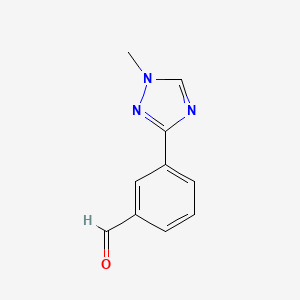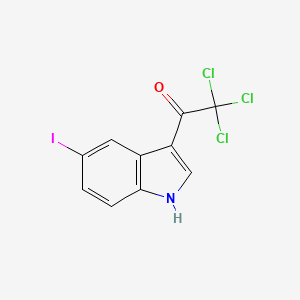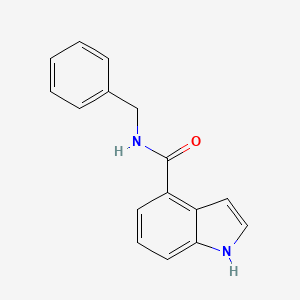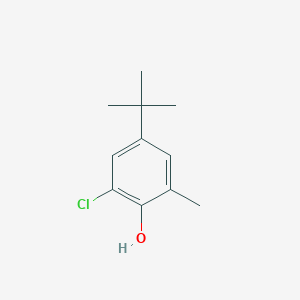
4-(Tert-butyl)-2-chloro-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)-2-chloro-6-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)-2-chloro-6-methylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced at the para position relative to the hydroxyl group. The chlorination of the resulting tert-butylphenol can be carried out using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the ortho position. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 4-(Tert-butyl)-2-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or amines under basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrocarbons or dechlorinated phenols.
Substitution: Amino- or alkyl-substituted phenols.
科学的研究の応用
Chemistry: 4-(Tert-butyl)-2-chloro-6-methylphenol is used as a building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its phenolic structure allows it to interact with various biological molecules, providing insights into biochemical pathways .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .
Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of 4-(Tert-butyl)-2-chloro-6-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity. The tert-butyl and methyl groups provide steric hindrance, affecting the binding affinity and specificity of the compound. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .
類似化合物との比較
4-tert-Butylphenol: Lacks the chlorine and methyl groups, resulting in different chemical properties and reactivity.
4-tert-Butylcatechol: Contains two hydroxyl groups, leading to different oxidation and reduction behavior.
Butylated hydroxytoluene (BHT): A widely used antioxidant with a similar phenolic structure but different substituents.
Uniqueness: 4-(Tert-butyl)-2-chloro-6-methylphenol is unique due to the presence of the tert-butyl, chlorine, and methyl groups on the phenolic ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
4-tert-butyl-2-chloro-6-methylphenol |
InChI |
InChI=1S/C11H15ClO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3 |
InChIキー |
OFEFPFXMIUUNBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


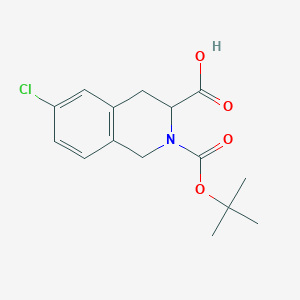
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)

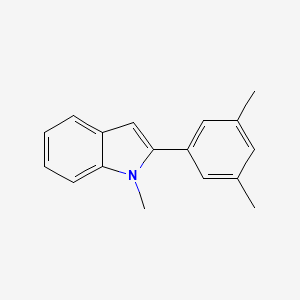
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
